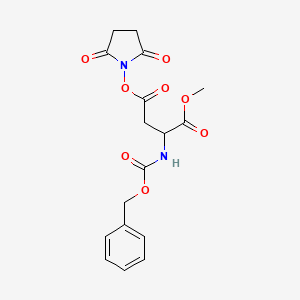
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate is a complex organic compound with a variety of applications in scientific research and industry This compound is known for its unique chemical structure, which includes a pyrrolidinone ring and a butanedioate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. This can be achieved through the reaction of maleic anhydride with ammonia, followed by cyclization to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
科学的研究の応用
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential as a biochemical probe and as a tool for studying enzyme mechanisms.
Medicine: Research has explored its potential as a precursor for developing new drugs, particularly in the treatment of neurological disorders and cancer.
作用機序
The mechanism of action of 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies have shown that the pyrrolidinone ring and the butanedioate ester group play crucial roles in its binding affinity and specificity .
類似化合物との比較
Similar Compounds
Diroximel fumarate: A prodrug form of monomethyl fumarate, used in the treatment of multiple sclerosis.
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: Known for its role in improving monoclonal antibody production.
Uniqueness
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
特性
分子式 |
C17H18N2O8 |
|---|---|
分子量 |
378.3 g/mol |
IUPAC名 |
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate |
InChI |
InChI=1S/C17H18N2O8/c1-25-16(23)12(9-15(22)27-19-13(20)7-8-14(19)21)18-17(24)26-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,18,24) |
InChIキー |
PKRDCYKLERFBCM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CC(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Manganese(3+);3-[[2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate](/img/structure/B12321491.png)
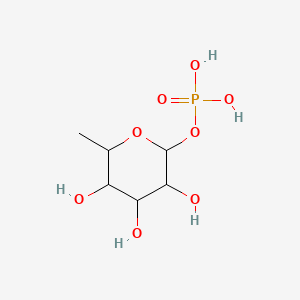
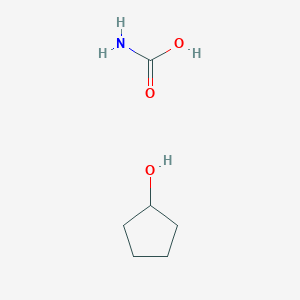
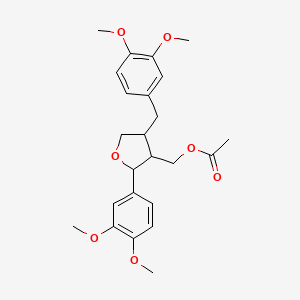
![[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B12321503.png)
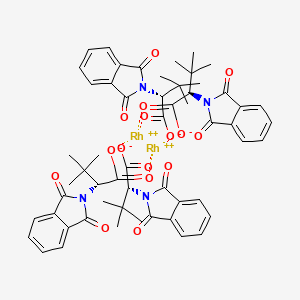
![[17-[(6,9-Difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl)disulfanyl]carbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12321514.png)
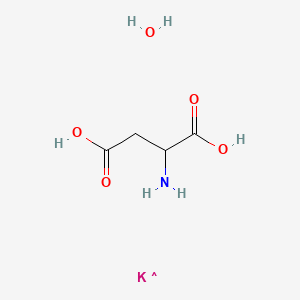
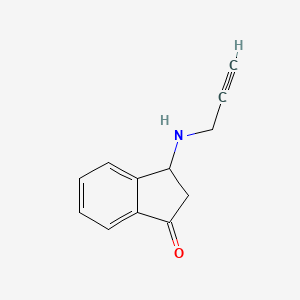
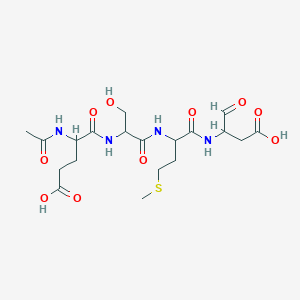
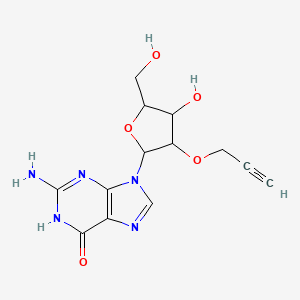
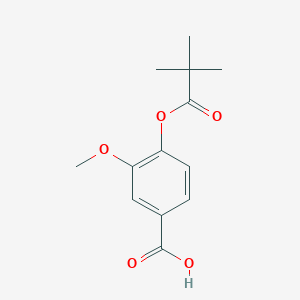
![2-[4-[(Z)-2-chloro-2-(4-chlorophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12321538.png)
